molecular formula C14H14N2O4 B2700247 4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid CAS No. 868238-09-9

4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid

Cat. No. B2700247
CAS RN: 868238-09-9
M. Wt: 274.276
InChI Key: HXZUMCQWWOGJBT-UHFFFAOYSA-N
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Description

“4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid” is a chemical compound with the CAS Number: 868238-09-9 . It has a molecular weight of 274.28 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular formula of this compound is C14H14N2O4 . The InChI Code is 1S/C14H14N2O4/c1-2-15-12(18)9-5-3-4-6-10(9)16-11(17)7-8-14(15,16)13(19)20/h3-6H,2,7-8H2,1H3,(H,19,20) .


Physical And Chemical Properties Analysis

This compound has a melting point of 175-176 degrees Celsius . It’s a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is associated with the synthesis of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives through the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide analogs and 2-aminothiophenol, leading to the development of heterocyclic steroidal molecules. This highlights its role in the synthesis of complex organic structures (Kurihara, Tani, Maeyama, & Sakamoto, 1980).

Material Science and Optical Applications

  • A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and utilized in thin films for photodiode applications. The molecular, structural, and morphological characterizations of these materials indicate their potential in designing and manufacturing organic photodiodes based on nanostructured films, showcasing the compound's relevance in advanced material science and optoelectronics (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Crystal Structure Analysis

  • The crystal structure of a related compound, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, was determined through X-ray analysis. This research provides accurate molecular parameters for the tricyclic system, contributing to the understanding of structural aspects of similar compounds (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).

properties

IUPAC Name

4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-2-15-12(18)9-5-3-4-6-10(9)16-11(17)7-8-14(15,16)13(19)20/h3-6H,2,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZUMCQWWOGJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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